UDP-beta-L-iduronate(3-)
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Overview
Description
UDP-beta-L-iduronate(3-) is a UDP-L-iduronate(2-) in which the anomeric centre of the sugar component has beta-configuration; major species at pH 7.3.
Scientific Research Applications
Biosynthesis of Dermatan Sulfate
UDP-beta-L-iduronate plays a significant role in the biosynthesis of dermatan sulfate. In the study by Malmström and Fransson (1975), the formation of L-iduronic acid residues during this biosynthesis was emphasized. The presence of UDP-D-glucuronic acid, along with other compounds, promoted the formation of L-iduronic acid, a key component of dermatan sulfate. This research highlights the intricate processes involved in the synthesis of important biological molecules (Malmström & Fransson, 1975).
Novel Insights into UDP-Glucuronate 5-Epimerase Specificity
UDP-glucuronate 5-epimerase (UGA5E) attracts attention for its potential role in synthesizing UDP-L-iduronate. Gevaert et al. (2020) explored UGA5E's specificity, which is crucial for producing l-iduronate, a precursor in heparin production. Their study involved analyzing enzyme sequences and examining their epimerization properties, providing insights into the molecular functions of enzymes related to UDP-beta-L-iduronate (Gevaert et al., 2020).
properties
Product Name |
UDP-beta-L-iduronate(3-) |
---|---|
Molecular Formula |
C15H19N2O18P2-3 |
Molecular Weight |
577.26 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8+,9-,10-,11-,12-,14-/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-NTWGTYGRSA-K |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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